
3-trans-Hydroxy Norcotinine
Übersicht
Beschreibung
3-trans-Hydroxy Norcotinine is a minor nicotine metabolite with emerging pharmacological significance. It acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), binding to the receptor without activating it, thereby blocking acetylcholine-mediated signaling . This mechanism positions it as a valuable research tool for studying neuropharmacological pathways, particularly those involving cognitive and addictive behaviors. While its metabolic origins remain less characterized compared to major nicotine metabolites like cotinine, analytical methods have confirmed its presence in biological matrices, and it is commercially available as a reference standard .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-trans-Hydroxy Norcotinine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.
Formation of Pyrrolidinone Ring: The key step involves the formation of the pyrrolidinone ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via selective oxidation reactions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-trans-Hydroxy Norcotinine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
3-trans-Hydroxy Norcotinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Metabolic Differences
Key Compounds:
- Cotinine : Primary metabolite of nicotine, formed via CYP2A6-mediated oxidation.
- trans-3′-Hydroxycotinine (3HC) : Major secondary metabolite of cotinine, accounting for ~40–60% of nicotine excretion in urine.
- Norcotinine: Demethylated metabolite of cotinine, generated via CYP2A6 and present in smokers’ urine.
†Estimated from commercial sources .
‡Hypothesized pathway due to structural similarity to 3HC; direct metabolic evidence is lacking .
Analytical Methodologies
Quantification of these compounds requires advanced techniques due to structural similarities and low concentrations in biological matrices:
- LC-MS/MS: The gold standard for simultaneous detection. For example: Meconium: LOQ = 1.25–5 ng/g for 3-trans-Hydroxy Norcotinine, norcotinine, and 3HC . Oral Fluid: LOQ = 0.6–600 ng/mL for cotinine, norcotinine, and 3HC .
- Chromatographic Challenges: Norcotinine and nicotine share identical molecular weights (162 Da), necessitating chromatographic resolution . Similarly, this compound and 3HC require distinct transitions for accurate identification .
Pharmacological and Biomarker Relevance
- This compound: Research Utility: Its α7 nAChR antagonism aids in studying receptor-specific effects in addiction and neurodegeneration . Biomarker Potential: Not established as a biomarker due to low abundance and unclear metabolic origins .
- Cotinine and 3HC :
- Norcotinine and Nornicotine: Neuroactivity: Nornicotine may contribute to nicotine’s addictive properties via central nervous system metabolism . Exposure Markers: Included in "nicotine equivalent" (NE7) models for comprehensive tobacco exposure assessment .
Stability and Extraction Efficiency
- Stability: Norcotinine and this compound show >90% stability in meconium at 4°C for 72 hours . 3HC is less stable in oral fluid, degrading by ~24% at room temperature .
- Extraction: Solid-phase extraction (SPE) yields 80–100% recovery for norcotinine and cotinine . Liquid-liquid extraction (LLE) achieves >60% recovery for this compound in plasma .
Biologische Aktivität
3-trans-Hydroxy Norcotinine, a metabolite of nicotine, plays a significant role in the pharmacokinetics and biological effects associated with tobacco use. This compound is part of the broader metabolic pathway of nicotine and is crucial for understanding nicotine's effects on human health. This article explores the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and implications for health.
This compound belongs to the class of organic compounds known as pyrrolidinylpyridines. Its molecular formula is , with a molecular weight of approximately 178.19 g/mol. The compound is formed through the hydroxylation of norcotinine, which itself is derived from nicotine metabolism.
Metabolism and Pharmacokinetics
The metabolism of nicotine involves several pathways, with this compound being a significant product. Approximately 70%-80% of absorbed nicotine is converted to cotinine, and about 60% of cotinine is further metabolized to this compound .
Key Metabolic Pathways
- Formation : The synthesis occurs through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP2A6, which are genetically polymorphic and influence individual metabolism rates .
- Excretion : Studies indicate that renal excretion accounts for about 63% of total plasma clearance of this compound .
Biological Activity
The biological activity of this compound is primarily linked to its interactions with nicotinic acetylcholine receptors (nAChRs) and its role in modulating various biochemical pathways.
Interaction with Nicotinic Receptors
While this compound does not bind as strongly to nAChRs as nicotine, it may influence receptor activity indirectly through its metabolites. This modulation can affect neurotransmission and potentially contribute to the addictive properties of nicotine .
Cardiovascular Effects
Research has shown that intravenous administration of this compound does not produce significant cardiovascular effects similar to those observed with nicotine. In controlled studies, subjects exhibited no notable changes in blood pressure or heart rate following administration .
Case Studies and Research Findings
Several studies have investigated the pharmacokinetics and biological effects of this compound:
- Study on Serum Concentrations : A study involving adult tobacco users found that serum concentrations of cotinine and its metabolites, including this compound, varied significantly based on tobacco product use. The geometric mean concentration for daily users was reported at approximately 72.5 ng/mL for this compound .
- Pharmacokinetic Analysis : Another study characterized the disposition kinetics in healthy smokers, revealing that about 87% of administered doses were recovered in urine as unchanged drug or glucuronide conjugates, indicating effective renal clearance mechanisms .
Comparative Analysis with Other Metabolites
The following table summarizes key metabolites related to nicotine metabolism:
Metabolite | Formation Source | Average Serum Concentration (ng/mL) | Biological Activity |
---|---|---|---|
Cotinine | Direct metabolite | 196 (daily users) | Strong binding to nAChRs |
3-trans-Hydroxy Cotinine | From Cotinine | 72.5 (daily users) | Weak binding; potential modulator |
Hydroxycotinine | Further metabolite | Varies | Similar role in modulating nAChR activity |
Implications for Health
Understanding the biological activity of this compound is essential for evaluating the health impacts associated with tobacco use. Its role as a metabolite provides insights into how nicotine affects various physiological processes, including addiction mechanisms and potential therapeutic targets for smoking cessation.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 3-trans-Hydroxy Norcotinine in biological matrices, and how are critical parameters like sensitivity and precision assessed?
The most reliable method for quantifying this compound is liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS). Key validation parameters include:
- Limit of Detection (LOD) : 1.25 ng/g for norcotinine in meconium .
- Linearity : A 1/x weighted least squares regression achieves across a range of 1.25–500 ng/g .
- Precision : Intra-day imprecision (RSD) <10% and inter-day imprecision confirmed via ANOVA () across concentrations (8–400 ng/g) . Method robustness is enhanced by enzymatic hydrolysis and solid-phase extraction, minimizing matrix effects .
Q. How should sample preparation be optimized for detecting this compound in complex biological samples like urine or meconium?
Methanolic homogenization followed by enzymatic hydrolysis (e.g., β-glucuronidase) and solid-phase extraction (SPE) using mixed-mode cartridges effectively isolates this compound. Recovery rates >85% are achievable by adjusting pH and solvent polarity during SPE elution . Enzymatic hydrolysis is critical for liberating conjugated metabolites, ensuring accurate quantification of total metabolite burden .
Q. What is the pharmacological significance of this compound compared to other nicotine metabolites like cotinine or nornicotine?
While cotinine and nornicotine demonstrate procognitive effects in preclinical models, this compound lacks significant neuroactive properties. Systematic reviews highlight its role as a biomarker of nicotine exposure rather than a direct therapeutic agent. This distinction underscores the need for metabolite-specific functional assays in study design .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Although specific safety data for this compound are limited, analogous compounds (e.g., 3-hydroxypropionic acid) require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation .
- Decontamination : Immediate washing with soap/water after skin contact and flushing eyes for ≥15 minutes .
- Ventilation : Use fume hoods to avoid inhalation exposure .
Advanced Research Questions
Q. What computational approaches elucidate the metabolic pathways and kinetic competition influencing this compound formation?
Density functional theory (DFT) studies reveal that this compound arises as a minor metabolite of N'-nitrosonornicotine (NNN) via porphyrin-assisted H-atom transfer mechanisms. Computational modeling identifies α-hydroxylation as the primary activation pathway, with kinetic competition between detoxification (denitrosation) and toxification (OH rebound) determining carcinogenic potential .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often stem from variability in:
- Analytical Sensitivity : Cross-validate methods using certified reference standards (e.g., H948850) to ensure accuracy .
- Sample Cohorts : Stratify populations by smoking status, genetic polymorphisms (e.g., CYP2A6), and exposure duration .
- Statistical Power : Apply post-hoc power analysis and adjust for covariates (e.g., age, co-exposure to other tobacco alkaloids) .
Q. What multi-omics strategies integrate this compound data with genomic or metabolomic profiles to assess exposure risks?
Combine:
- Metabolomics : LC-MS/MS quantification paired with untargeted metabolomics to identify co-regulated pathways.
- Transcriptomics : RNA-seq to map CYP450 isoform expression (e.g., CYP2A6) linked to norcotinine metabolism.
- Biostatistics : Hierarchical regression models to adjust for confounding variables .
Q. How can reproducibility be ensured in preclinical studies investigating this compound?
Adhere to NIH guidelines for preclinical reporting:
- Experimental Replicates : Use n ≥ 5 per group and report exact sample sizes .
- Data Transparency : Deposit raw data in repositories like GitHub and provide Extended Data files upon request .
- Statistical Rigor : Pre-specify hypothesis tests (e.g., two-tailed t-tests) and report effect sizes with 95% confidence intervals .
Q. What research gaps exist in understanding the role of this compound in tobacco-related disease pathogenesis?
Key gaps include:
- Longitudinal Biomarker Utility : Lack of data correlating norcotinine levels with disease progression (e.g., lung cancer).
- Epigenetic Effects : Unclear if norcotinine modulates DNA methylation or histone acetylation.
- Interspecies Variability : Limited cross-species pharmacokinetic comparisons .
Q. How can this compound serve as a biomarker to inform personalized risk assessment for nicotine-derived carcinogens?
Quantify norcotinine alongside other metabolites (e.g., cotinine-N-oxide) in biofluids to:
Eigenschaften
IUPAC Name |
(3S,5R)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKXGZNNGSEMFP-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)[C@H]1O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680155 | |
Record name | (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292911-83-1 | |
Record name | (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.